Horsfiline

Description

Structure

3D Structure

Properties

IUPAC Name |

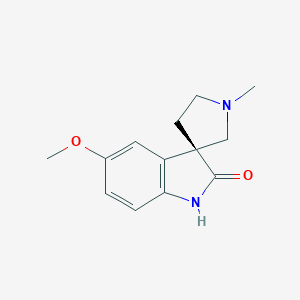

(3R)-5-methoxy-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-15-6-5-13(8-15)10-7-9(17-2)3-4-11(10)14-12(13)16/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOLLKGLJIUGLG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1)C3=C(C=CC(=C3)OC)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]2(C1)C3=C(C=CC(=C3)OC)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453071 | |

| Record name | Horsfiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136247-72-8 | |

| Record name | (3R)-5-Methoxy-1′-methylspiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136247-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Horsfiline, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136247728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Horsfiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Horsfiline, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5HUZ2HBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Enigmatic Mechanism of Action of Horsfiline

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Horsfiline, a spirooxindole alkaloid isolated from the Malaysian plant Horsfieldia superba, presents a compelling case study in the exploration of natural product pharmacology. While traditional use and preliminary observations suggest analgesic and psychoactive properties, the precise molecular mechanisms underpinning these effects remain largely unelucidated. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, critically evaluates the limited available data, and proposes a structured, multi-faceted research program to systematically unravel its mechanism of action. By contextualizing this compound within the broader family of spirooxindole alkaloids and psychoactive compounds, this document aims to serve as a foundational resource for researchers seeking to investigate its therapeutic potential and novel pharmacology.

Introduction: The Emergence of a Novel Spirooxindole Alkaloid

This compound is an oxindole alkaloid first isolated in 1991 from Horsfieldia superba, a plant with a history of use in traditional medicine.[1][2] The compound is structurally characterized by a spiro[indole-3,3'-pyrrolidine] core, a feature that has garnered considerable interest from the synthetic chemistry community, leading to multiple total syntheses.[3][4] Despite this chemical intrigue, the biological activity of this compound remains a frontier with significant unanswered questions.

The primary reported biological effects associated with this compound are its analgesic properties and its use as an intoxicating snuff substance.[1][5] This dual activity suggests a complex interaction with the central nervous system, potentially involving multiple receptor systems. However, a thorough investigation into its molecular targets and signaling pathways is conspicuously absent from the current scientific literature.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to any investigation into its biological activity. These properties influence its solubility, membrane permeability, and potential for oral bioavailability.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [2] |

| Molecular Weight | 232.28 g/mol | [2] |

| Melting Point | 125-126 °C | [2] |

| Optical Activity | [α]D²⁰ -7.2° (MeOH) | [2] |

| Core Structure | Spiro[indole-3,3'-pyrrolidine] | [3] |

Unraveling the Mechanism of Action: A Landscape of Hypotheses

The spirooxindole scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide array of biological activities, including potent anticancer and antimicrobial effects.[6][7][8] For instance, some synthetic spirooxindoles are known to inhibit the p53-MDM2 interaction, a key target in oncology.[8] However, the analgesic and psychoactive profile of this compound suggests a departure from these cytotoxic mechanisms, pointing towards neuromodulatory targets.

Given the current void of direct experimental evidence, a logical starting point for investigation is to formulate hypotheses based on the known pharmacology of structurally related compounds and the reported effects of this compound.

Hypothetical Target: Opioid Receptors

The reported analgesic effects of this compound make opioid receptors a prime candidate for investigation. The sensation of pain is modulated by a complex network of signaling pathways, with opioid receptors playing a central role in analgesia.

-

Rationale: Many alkaloids with analgesic properties exert their effects through direct or indirect modulation of the endogenous opioid system.

-

Proposed Mechanism: this compound may act as an agonist or a positive allosteric modulator at one or more opioid receptor subtypes (μ, δ, or κ). Activation of these G-protein coupled receptors (GPCRs) would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and nociceptive signaling.

Hypothetical Target: Serotonergic and Dopaminergic Systems

The use of Horsfieldia superba as an "intoxicating snuff" points towards a psychoactive mechanism.[5] Many psychoactive substances interact with monoamine neurotransmitter systems, such as the serotonergic (5-HT) and dopaminergic (DA) pathways.

-

Rationale: The indole nucleus within this compound's structure is a common feature in many serotonergic compounds, including classic psychedelics and other psychoactive drugs.

-

Proposed Mechanism: this compound could potentially bind to 5-HT receptors (e.g., 5-HT₂A) or dopamine receptors (e.g., D₂), or it could inhibit the reuptake of these neurotransmitters, leading to altered mood, perception, and cognitive function.

The following diagram illustrates a hypothetical signaling pathway for this compound, assuming it acts as an agonist at a G-protein coupled receptor, such as an opioid or serotonin receptor.

Figure 1: A hypothetical signaling pathway for this compound.

A Proposed Research Workflow for Elucidating the Mechanism of Action

To move beyond speculation, a systematic and multi-pronged experimental approach is required. The following workflow outlines a logical progression of studies to definitively characterize the mechanism of action of this compound.

Figure 2: A proposed research workflow for this compound.

Detailed Experimental Protocols

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a panel of G-protein coupled receptors, including opioid and serotonin receptors.

Objective: To determine the binding affinity (Ki) of this compound for specific CNS receptors.

Materials:

-

Purified this compound

-

Radioligands specific for each receptor of interest (e.g., [³H]DAMGO for μ-opioid, [³H]Ketanserin for 5-HT₂A)

-

Cell membranes expressing the receptor of interest

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or a known competing ligand (for positive control).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Data Analysis: The data will be plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis will be used to determine the IC₅₀.

This protocol outlines an in vivo assay to evaluate the analgesic efficacy of this compound in a rodent model.

Objective: To assess the analgesic effect of this compound and its potential reversal by opioid antagonists.

Materials:

-

This compound dissolved in a suitable vehicle

-

Naloxone (opioid antagonist)

-

Saline (vehicle control)

-

Mice or rats

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

Procedure:

-

Acclimate the animals to the testing room and handling procedures.

-

Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) for each animal on the hot plate. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

-

Administer this compound (at various doses), vehicle, or a positive control (e.g., morphine) via a specific route (e.g., intraperitoneal, oral).

-

At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animals on the hot plate and record the latency to the nociceptive response.

-

To investigate the mechanism, a separate cohort of animals can be pre-treated with naloxone before the administration of this compound.

-

Calculate the maximum possible effect (%MPE) for each animal at each time point.

Data Analysis: The latency data will be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatments.

Future Directions and Conclusion

The study of this compound is currently at an inflection point. While its synthesis is well-documented, its biological soul remains largely a mystery. The proposed research program provides a clear and logical path forward to bridge this knowledge gap. Elucidating the mechanism of action of this compound will not only shed light on the pharmacology of this intriguing natural product but also has the potential to uncover novel molecular targets and signaling pathways relevant to pain and neuropsychiatric disorders. The spirooxindole core of this compound may represent a novel scaffold for the development of a new class of CNS-acting therapeutics. It is imperative that the scientific community moves beyond the synthesis of this molecule and begins to explore its biological promise in earnest.

References

- Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. The Journal of Organic Chemistry, 56(23), 6527–6530.

- Grokipedia. (2026, January 7). This compound.

- ResearchGate. (n.d.). Coerulescine and this compound.

- Horizon IRD. (n.d.).

- Angewandte Chemie (International ed. in English). (2020). Spirooxindol‐1,3‐oxazine Alkaloide: Hochpotente und selektive Antitumor-Wirkstoffe, die aus iterativer Strukturoptimierung hervorgegangen sind. 59(36), 15419-15424.

- Molecules (Basel, Switzerland). (2018). Total synthesis of (±)-coerulescine and (±)-horsfiline. 23(10), 2485.

- Natural Product Reports. (2026, January 5). Discovery, bioactivities and biosynthesis of spirooxindole alkaloids.

- Expert Opinion on Drug Discovery. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. 15(5), 603-625.

- Molecules (Basel, Switzerland). (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. 27(19), 6649.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 3. grokipedia.com [grokipedia.com]

- 4. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spirooxindol‐1,3‐oxazine Alkaloids: Highly Potent and Selective Antitumor Agents Evolved from Iterative Structure Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Horsfiline: A Guide to its Natural Sourcing, Isolation, and Characterization

An In-depth Technical Guide for Drug Development Professionals and Researchers

This document provides a comprehensive technical overview of the oxindole alkaloid horsfiline, focusing on its botanical origin and the established methodologies for its extraction, isolation, and purification. This guide is intended for researchers, natural product chemists, and drug development professionals interested in the scientific and practical aspects of working with this unique spirocyclic compound.

Introduction: The Significance of this compound

This compound is a naturally occurring spiro-oxindole alkaloid that has captured the attention of the scientific community for two primary reasons. First, its complex and challenging spirocyclic architecture serves as a benchmark for the development of new synthetic methodologies in organic chemistry.[1] Second, it is a constituent of Horsfieldia superba, a plant utilized in traditional herbal medicine, and has been investigated for its potential analgesic effects.[2]

First isolated in 1991, this compound's structure features a spiro[indole-3,3'-pyrrolidine] core, a unique arrangement that distinguishes it from many other alkaloids.[1][3] Understanding its natural source and the principles behind its isolation is the foundational step for any further research, be it pharmacological evaluation or synthetic analogue development.

Botanical Source and Distribution

Primary Natural Source: Horsfieldia superba

The exclusive identified natural source of this compound is the plant Horsfieldia superba (Hk. f. et Th.) Warb.[2][4] This species belongs to the Myristicaceae family, commonly known as the nutmeg family.

-

Taxonomy :

-

Kingdom: Plantae

-

Order: Magnoliales

-

Family: Myristicaceae

-

Genus: Horsfieldia

-

Species: H. superba

-

Horsfieldia superba is a tree native to the tropical rainforests of Southeast Asia, with its presence documented in Sumatra, Peninsular Malaysia, and Singapore.[5] It is noteworthy that the species is considered threatened due to habitat loss, which has implications for the sustainable sourcing of its constituent compounds.[5]

Distribution within the Plant

Phytochemical investigations have conclusively identified the leaves of Horsfieldia superba as the primary repository of this compound.[1][4] While other parts of the plant, such as the stem bark, have been analyzed and found to contain other classes of compounds like flavans and lactones, the leaves remain the targeted material for this compound isolation.[6] The original isolation work was performed on leaves collected in Sandakan, Sabah, Malaysia.[4]

The alkaloid fraction of the leaves contains not only this compound but also other known alkaloids, including 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[4] The presence of these co-occurring alkaloids necessitates the robust purification strategy detailed in Section 4.0.

Proposed Biosynthesis: A Rationale for Isolation Strategy

Understanding the likely biosynthetic origin of this compound provides critical context for its chemical properties and co-constituents. It is hypothesized that this compound is formed via an oxidative rearrangement of the co-occurring β-carboline alkaloid, 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline.[4] This proposed transformation from a β-carboline to a 3,3-disubstituted-2-oxindole is a known rearrangement pattern in alkaloid chemistry and was successfully demonstrated through a partial synthesis to confirm the structure of this compound.[4][7]

Caption: Hypothesized biosynthetic pathway of this compound.

This relationship explains the co-isolation of these compounds and underscores the need for chromatographic methods capable of separating structurally related alkaloids with differing polarity and functional groups.

Isolation and Purification: A Step-by-Step Technical Protocol

The isolation of this compound is a multi-step process reliant on classic natural product chemistry principles. The protocol described here is a synthesis of the methodology reported in the original discovery literature.[4]

Phase 1: Preparation of Plant Material

-

Collection & Drying : Harvest fresh, healthy leaves of Horsfieldia superba. The leaves should be thoroughly dried, typically in a shaded, well-ventilated area or a temperature-controlled oven (e.g., 40-50°C) to prevent enzymatic degradation of the alkaloids.

-

Grinding : The dried leaves are ground into a fine powder.

-

Causality : This step is crucial as it dramatically increases the surface area of the plant material, facilitating efficient penetration of the extraction solvent and maximizing the yield of the target alkaloids.

-

Phase 2: Solvent Extraction and Acid-Base Partitioning

This phase is designed to selectively separate the basic alkaloids from the vast majority of other neutral, acidic, and non-polar plant metabolites.

-

Defatting (Optional but Recommended) : The powdered leaf material is first extracted with a non-polar solvent like petroleum ether or hexane in a Soxhlet apparatus.[8]

-

Causality : This removes lipids, waxes, and chlorophyll, which can interfere with subsequent extraction and chromatographic steps, improving the purity of the crude alkaloid extract.

-

-

Alkaloid Extraction : The defatted plant material is then extracted with a polar solvent, such as methanol or ethanol.[8] The solvent is subsequently removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude ethanolic/methanolic extract.

-

Acidification : The crude extract is dissolved in a dilute aqueous acid, such as 0.5 N HCl.[8]

-

Causality : In the acidic solution, the basic nitrogen atoms of the alkaloids become protonated, forming their corresponding salts (e.g., this compound hydrochloride). These alkaloid salts are soluble in the aqueous phase.

-

-

Washing : The acidic aqueous solution is washed several times with an immiscible organic solvent like chloroform or diethyl ether.

-

Causality : Neutral and weakly acidic compounds, which are not soluble in the acidic water, are partitioned into the organic layer and discarded. This is a key purification step.

-

-

Basification : The pH of the washed aqueous layer is carefully raised by adding a base (e.g., ammonia solution or NaOH) until it is strongly alkaline (pH 9-11).

-

Causality : The addition of a base deprotonates the alkaloid salts, converting them back to their free-base form. In this state, they are no longer soluble in water but become soluble in organic solvents.

-

-

Final Extraction : The now-basic aqueous solution is repeatedly extracted with an organic solvent (e.g., chloroform or dichloromethane). The organic layers are combined.

-

Drying and Concentration : The combined organic extracts are dried over an anhydrous salt (e.g., anhydrous sodium sulfate) and then concentrated in vacuo to yield the crude alkaloid fraction.

Caption: Workflow for acid-base extraction of this compound.

Phase 3: Chromatographic Purification

The crude alkaloid fraction is a mixture of this compound and other bases. High-resolution separation is achieved through chromatography.

-

Column Chromatography (CC) : This is the primary technique for separating the major alkaloids.[4]

-

Stationary Phase : Silica gel is typically used.

-

Mobile Phase : A gradient elution system is employed. The column is first eluted with a solvent of low polarity, such as 100% chloroform, and the polarity is gradually increased by adding increments of methanol (e.g., chloroform-methanol mixtures).

-

Fraction Collection : Eluent is collected in numerous small fractions.

-

Causality : Compounds separate based on their differential adsorption to the silica gel and solubility in the mobile phase. The less polar alkaloids elute first, while more polar ones are retained longer.

-

-

Thin-Layer Chromatography (TLC) : TLC is used to monitor the separation from the column.

-

Analysis : Aliquots from each fraction are spotted on a TLC plate (silica gel), developed in an appropriate solvent system, and visualized.

-

Visualization : Alkaloids can be visualized under UV light or by spraying with an alkaloid-specific chromogenic agent like Dragendorff's reagent or potassium iodoplatinate.[8]

-

Pooling : Fractions containing the same compound (as determined by identical Rf values on TLC) are combined.

-

-

Final Purification : Fractions containing this compound may require further purification. This can be achieved by:

-

Preparative TLC : Scaling up the analytical TLC to a thicker plate to isolate the pure compound.[4]

-

Crystallization : The purified this compound is dissolved in a minimal amount of a suitable solvent (acetone is reported to be effective) and allowed to crystallize slowly.[4] This final step yields pure, crystalline this compound.

-

Physicochemical and Spectroscopic Characterization

Once isolated, the identity and purity of this compound are confirmed using a suite of analytical techniques.[9][10]

| Property | Value | Source |

| Appearance | Colorless crystals | [4] |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [1] |

| Molecular Weight | 232.28 g/mol | [1] |

| Melting Point | 125-126 °C | [1][2][4] |

| Optical Rotation | [α]D²⁰ -7.2° (c, MeOH) | [4] |

Key Spectroscopic Data:

-

¹H and ¹³C NMR : These techniques provide the detailed structural map of the molecule, confirming the connectivity of all atoms in the spiro-oxindole framework.

-

Mass Spectrometry (MS) : Confirms the molecular weight and provides fragmentation patterns that are characteristic of the this compound structure.

-

UV-Vis Spectroscopy : Shows characteristic absorbance maxima related to the oxindole chromophore.

-

Infrared (IR) Spectroscopy : Identifies key functional groups, such as the amide carbonyl (C=O) and N-H bonds of the oxindole ring.

Conclusion

The isolation of this compound from its natural source, Horsfieldia superba, is a classic yet elegant example of natural product chemistry. The process hinges on a logical application of acid-base chemistry to selectively extract the alkaloid fraction, followed by meticulous chromatographic separation to resolve the target compound from its structural relatives. The protocols outlined in this guide, derived from the primary literature, provide a robust framework for obtaining high-purity this compound suitable for advanced pharmacological studies and further chemical derivatization. For any researcher entering this field, a firm grasp of these foundational techniques is indispensable.

References

- This compound - Grokipedia. (2026). Vertex AI Search.

-

This compound - Wikipedia. Wikipedia. Available at: [Link]

-

Horsfieldia superba - Wikipedia. Wikipedia. Available at: [Link]

-

Chemical composition of three Malaysian Horsfieldia essential oils. (2020). Taylor & Francis Online. Available at: [Link]

-

Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. Horizon IRD. Available at: [Link]

-

Coerulescine and this compound | Request PDF. ResearchGate. Available at: [Link]

-

On the synthesis of the oxindole alkaloid: (±)-horsfiline. Semantic Scholar. Available at: [Link]

-

Gram-scale synthesis of (±)-coerulescine (1) and (±)-horsfiline (2). ResearchGate. Available at: [Link]

-

Dandia, A. P., et al. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Dandia, A. P., et al. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. PMC - NIH. Available at: [Link]

-

Jossang, A., et al. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. The Journal of Organic Chemistry. Available at: [Link]

-

Horsfieldia superba - Uses, Benefits & Common Names. Selina Wamucii. Available at: [Link]

-

Al-Mekhlafi, N. A., et al. (2013). New Flavan and Alkyl alpha,beta-Lactones from the Stem Bark of Horsfieldia superba. Natural Product Communications. Available at: [Link]

-

Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. ResearchGate. Available at: [Link]

-

Different extraction techniques on plant alkaloids. (2009). IJPSR. Available at: [Link]

-

Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. (2016). ACS Catalysis. Available at: [Link]

-

Antioxidant and Antibacterial Properties Derived from Horsfieldia Spicata (Roxb.) J. Sinclair Stem Bark Extract and Its. Atlantis Press. Available at: [Link]

-

Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Publications. Available at: [Link]

-

Alkaloids: Isolation and purification. ResearchGate. Available at: [Link]

-

Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry. PubMed. Available at: [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. Available at: [Link]

-

Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. (2024). MDPI. Available at: [Link]

-

Isolation, purification, and partial characterization of prunellin, an anti-HIV component from aqueous extracts of Prunella vulgaris. PubMed. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 5. Horsfieldia superba - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. On the synthesis of the oxindole alkaloid: (±)-horsfiline | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Architecture of an Analgesic: A Technical Guide to the Biosynthesis of Horsfiline in Horsfieldia superba

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed exploration of the proposed biosynthetic pathway of horsfiline, a spiro-oxindole alkaloid with recognized analgesic properties, isolated from the plant Horsfieldia superba. As Senior Application Scientists, our goal is to present a synthesis of established chemical principles and plausible enzymatic logic, offering a robust framework for future research and potential biotechnological applications.

Introduction: The Significance of this compound

Horsfieldia superba, a tree native to Southeast Asia, has a history of use in traditional medicine.[1] Phytochemical investigations have led to the isolation of several bioactive compounds, most notably the oxindole alkaloid, this compound.[2][3] Its unique spiro[indole-3,3'-pyrrolidine] core structure has attracted considerable interest from synthetic chemists.[4][5][6] Beyond its structural complexity, this compound exhibits analgesic effects, making its biosynthesis a subject of significant interest for potential therapeutic applications.[2] Understanding the natural production of this molecule is the first step towards harnessing its potential through biocatalysis or metabolic engineering.

The Proposed Biosynthetic Pathway of this compound

While the complete enzymatic cascade for this compound biosynthesis in Horsfieldia superba has yet to be fully elucidated, compelling evidence from co-isolated compounds and established principles of alkaloid biosynthesis allows for the formulation of a highly probable pathway. The biosynthesis is believed to proceed from the precursor 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline, which was isolated alongside this compound.[3][7] The key transformation is a proposed oxidative rearrangement to form the characteristic spiro-oxindole scaffold.

Precursor Synthesis: Formation of the β-Carboline Core

The journey to this compound begins with the formation of its β-carboline precursor. This process is a well-established route in alkaloid biosynthesis, typically involving a Pictet-Spengler reaction between a tryptamine derivative and an aldehyde or pyruvate. For this compound's precursor, the specific substrates are likely 5-methoxytryptamine and a two-carbon unit, followed by N-methylation.

The Key Transformation: Oxidative Rearrangement

The central and most defining step in this compound biosynthesis is the conversion of the 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline ring system into the spiro-oxindole structure. This is hypothesized to be an enzyme-catalyzed oxidative rearrangement.[3] Drawing parallels from the biosynthesis of other spiro-oxindole alkaloids, this transformation is likely mediated by a cytochrome P450 monooxygenase or a flavin-dependent monooxygenase.[8][9]

The proposed mechanism involves the following key steps:

-

Oxidation of the Indole Ring: An oxygenase enzyme, likely a cytochrome P450, hydroxylates the C2 position of the indole nucleus of the β-carboline precursor.

-

Ring Opening and Tautomerization: The resulting intermediate is unstable and undergoes ring opening of the indole's pyrrole ring, followed by tautomerization to form a keto-amine intermediate.

-

Spirocyclization: An intramolecular nucleophilic attack from the nitrogen of the piperidine ring onto the ketone carbonyl carbon leads to the formation of the spirocyclic junction.

-

Rearrangement and Re-aromatization: A subsequent rearrangement and dehydration would lead to the stable spiro-oxindole structure of this compound.

The diagram below illustrates this proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Experimental Validation: A Roadmap for Elucidation

To confirm this proposed pathway, a series of targeted experiments are necessary. The following protocol outlines a logical workflow for researchers to investigate and validate the biosynthesis of this compound in Horsfieldia superba.

Isotope Labeling Studies

Objective: To trace the incorporation of precursors into this compound.

Methodology:

-

Plant Material: Young, healthy Horsfieldia superba plantlets or cell suspension cultures.

-

Labeled Precursors: Synthesize ¹³C or ¹⁴C labeled 5-methoxytryptamine and 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline.

-

Feeding: Administer the labeled precursors to the plant material through the growth medium or by direct injection.

-

Incubation: Allow sufficient time for metabolism and incorporation of the labeled compounds.

-

Extraction and Analysis:

-

Extract the alkaloids from the plant material.

-

Purify this compound using chromatographic techniques (HPLC).

-

Analyze the purified this compound for the presence and position of the isotope label using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Expected Outcome: Detection of the isotopic label in the this compound molecule, confirming the precursor-product relationship.

Enzyme Assays

Objective: To identify and characterize the enzymes responsible for the oxidative rearrangement.

Methodology:

-

Protein Extraction: Prepare a crude protein extract from Horsfieldia superba tissues known to produce this compound.

-

In Vitro Assay:

-

Incubate the protein extract with the precursor (6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline) and necessary co-factors (e.g., NADPH for cytochrome P450 enzymes, FAD/FMN for FMOs).

-

Monitor the reaction mixture for the formation of this compound using LC-MS.

-

-

Enzyme Purification: If enzymatic activity is detected, proceed with protein purification techniques (e.g., ammonium sulfate precipitation, column chromatography) to isolate the active enzyme.

-

Characterization: Determine the kinetic parameters (Km, Vmax) and substrate specificity of the purified enzyme.

Transcriptome Analysis and Gene Discovery

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

-

RNA Sequencing: Extract RNA from this compound-producing and non-producing tissues of Horsfieldia superba and perform transcriptome sequencing (RNA-Seq).

-

Differential Gene Expression Analysis: Identify genes that are significantly upregulated in the producing tissues.

-

Candidate Gene Selection: Search for genes annotated as cytochrome P450s, flavin-dependent monooxygenases, or other relevant enzyme classes among the upregulated genes.

-

Functional Characterization:

-

Clone the candidate genes.

-

Express the genes in a heterologous host (e.g., E. coli, yeast).

-

Perform enzyme assays with the recombinant proteins to confirm their activity.

-

The following diagram outlines the experimental workflow for pathway elucidation.

Caption: A systematic workflow for the elucidation of the this compound biosynthetic pathway.

Quantitative Data Summary

While specific quantitative data for the biosynthesis in Horsfieldia superba is not yet available, the following table provides a template for organizing data that would be generated during the proposed experimental validation.

| Experiment | Parameter | Expected Value/Outcome |

| Isotope Labeling | % Incorporation of ¹³C-precursor | > 1% |

| Enzyme Assay | Specific Activity (nmol/mg/min) | To be determined |

| Km (µM) | To be determined | |

| Vmax (nmol/mg/min) | To be determined | |

| Transcriptomics | Fold Change of Candidate Gene | > 2-fold upregulation |

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a solid foundation for future research into this medicinally relevant alkaloid. The outlined experimental workflow offers a clear and systematic approach to validate this hypothesis and to identify the specific enzymes involved. The elucidation of the complete biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also open up avenues for the sustainable production of this compound and its derivatives through metabolic engineering and synthetic biology approaches. This could ultimately lead to the development of novel analgesic drugs with improved efficacy and safety profiles.

References

- Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). An oxindole alkaloid from Horsfieldia superba. Journal of Organic Chemistry, 56(23), 6527–6530.

-

ResearchGate. (n.d.). (A) Proposed biosynthesis of spirooxindole alkaloids from monoterpenoid indole alkaloid precursors in kratom (Mitragyna speciosa)... Retrieved from [Link]

-

PubMed. (2025). Collective Biosynthesis of Plant Spirooxindole Alkaloids through Enzyme Discovery and Engineering. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Collective biosynthesis of plant spirooxindole alkaloids through enzyme discovery and engineering. Retrieved from [Link]

-

Horizon IRD. (n.d.). This compound, an oxindole alkaloid from Horsfieldia superba. Retrieved from [Link]

-

ResearchGate. (n.d.). Coerulescine and this compound. Retrieved from [Link]

-

RSC Publishing. (2026). Discovery, bioactivities and biosynthesis of spirooxindole alkaloids. Retrieved from [Link]

-

Grokipedia. (2026). This compound. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025). Collective Biosynthesis of Plant Spirooxindole Alkaloids through Enzyme Discovery and Engineering. Retrieved from [Link]

-

bioRxiv. (2025). Collective biosynthesis of plant spirooxindole alkaloids through enzyme discovery and engineering. Retrieved from [Link]

-

Wikipedia. (n.d.). Horsfieldia superba. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Chemical composition of three Malaysian Horsfieldia essential oils. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Unnatural spirocyclic oxindole alkaloids biosynthesis in Uncaria guianensis. Retrieved from [Link]

-

ResearchGate. (n.d.). Gram-scale synthesis of (±)-coerulescine (1) and (±)-horsfiline (2). Retrieved from [Link]

-

PMC - NIH. (n.d.). Total synthesis of (±)-coerulescine and (±)-horsfiline. Retrieved from [Link]

-

Semantic Scholar. (n.d.). On the synthesis of the oxindole alkaloid: (±)-horsfiline. Retrieved from [Link]

Sources

- 1. Horsfieldia superba - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 4. grokipedia.com [grokipedia.com]

- 5. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the synthesis of the oxindole alkaloid: (±)-horsfiline | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery, bioactivities and biosynthesis of spirooxindole alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00046G [pubs.rsc.org]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Horsfiline

For Researchers, Scientists, and Drug Development Professionals

Foreword

Horsfiline, a naturally occurring oxindole alkaloid, has captivated the attention of the scientific community since its discovery. Its unique spirocyclic architecture presents a formidable challenge in synthetic chemistry and a point of interest for medicinal chemists. This guide provides a comprehensive technical overview of this compound's chemical structure, its intricate stereochemistry, and the analytical methodologies underpinning its characterization. It is intended to serve as a detailed resource for researchers engaged in natural product synthesis, drug discovery, and related disciplines.

Introduction and Background

This compound was first isolated in 1991 by Bodo and his team from the leaves of Horsfieldia superba, a plant native to Malaysia and belonging to the Myristicaceae family.[1][2][3] This family of plants has a history of use in traditional medicine, including as intoxicating snuffs.[3] this compound belongs to the spiro[pyrrolidin-3,3'-oxindole] class of alkaloids, a structural motif found in a number of biologically active natural products.[4] While its biological activities are not extensively documented in primary literature, this compound has been noted for its analgesic effects, sparking interest in its potential as a lead compound for new therapeutic agents.[1][5]

The core structure of this compound is characterized by a spirocyclic system where a pyrrolidine ring is fused at the C3 position of an oxindole core. This challenging architecture has made it a popular target for total synthesis, serving as a benchmark for novel synthetic strategies.[1]

Elucidation of the Planar and Stereochemical Structure

The definitive structure of this compound was established through a combination of spectroscopic analysis and synthetic confirmation. The naturally occurring enantiomer is (-)-Horsfiline, which has been determined to possess a (3R) configuration at the spiro center.[1]

Planar Structure Determination

The molecular formula of this compound was determined to be C₁₃H₁₆N₂O₂ by high-resolution mass spectrometry (HRMS).[3] The planar structure was subsequently elucidated primarily through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

The key structural features revealed by spectroscopic analysis are:

-

An oxindole core , indicated by characteristic aromatic and carbonyl signals.

-

A pyrrolidine ring , identified by aliphatic proton and carbon signals.

-

A methoxy group substituent on the aromatic ring of the oxindole.

-

A methyl group attached to the nitrogen of the pyrrolidine ring.

The connectivity of these fragments was pieced together using 2D NMR techniques such as COSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations through bonds.

Stereochemistry

Spectroscopic Data and Analysis

The structural elucidation of this compound heavily relies on a comprehensive analysis of its spectroscopic data. The following is a summary of the expected and reported data for (±)-Horsfiline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Table 1: ¹H NMR Spectral Data of (±)-Horsfiline (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | br s | 1H | N1-H |

| 7.08 | d, J = 8.4 Hz | 1H | H-7 |

| 6.82 | dd, J = 8.4, 2.4 Hz | 1H | H-6 |

| 6.78 | d, J = 2.4 Hz | 1H | H-4 |

| 3.79 | s | 3H | 5-OCH₃ |

| 3.15 | m | 1H | H-5'a |

| 2.80 | m | 1H | H-5'b |

| 2.59 | m | 1H | H-2'a |

| 2.44 | s | 3H | N'-CH₃ |

| 2.38 | m | 1H | H-2'b |

| 2.25 | m | 1H | H-4'a |

| 2.05 | m | 1H | H-4'b |

Table 2: ¹³C NMR Spectral Data of (±)-Horsfiline (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 180.8 | C-2 |

| 155.8 | C-5 |

| 134.9 | C-7a |

| 131.5 | C-3a |

| 113.8 | C-6 |

| 111.4 | C-4 |

| 110.1 | C-7 |

| 63.8 | C-5' |

| 55.9 | 5-OCH₃ |

| 55.4 | C-2' |

| 48.0 | C-3 |

| 39.8 | N'-CH₃ |

| 36.4 | C-4' |

Note: The specific assignments are based on data from synthetic samples and may vary slightly depending on the solvent and instrument frequency.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, which is crucial for determining the molecular formula. For this compound (C₁₃H₁₆N₂O₂), the expected exact mass is approximately 232.1212 g/mol .

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

-

IR Spectroscopy: Key absorptions are expected for the N-H stretch of the oxindole, the C=O stretch of the amide, and C-O stretching of the methoxy group.

-

UV-Vis Spectroscopy: The UV spectrum is characteristic of the oxindole chromophore.

Experimental Protocols

The isolation and synthesis of this compound involve several key methodologies that are instructive for chemists working with natural products and complex heterocyclic systems.

Isolation from Horsfieldia superba

The original isolation of this compound involved a classic natural product extraction and purification workflow.[2][3]

Workflow for Isolation of this compound:

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Plant Material Processing: The leaves of Horsfieldia superba are collected, dried, and ground to a fine powder.[3]

-

Extraction: The powdered plant material is extracted exhaustively with a solvent such as methanol.[2] The solvent is then removed under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution, washed with an organic solvent, and then the aqueous layer is basified and re-extracted with an organic solvent to yield the crude alkaloid mixture.

-

Chromatographic Separation: The crude alkaloid fraction is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform/methanol) to separate the different alkaloids.[3]

-

Purification: Fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) or by recrystallization from a suitable solvent like acetone to afford pure, colorless crystals of (-)-Horsfiline.[2][3]

Total Synthesis of (±)-Horsfiline

Numerous total syntheses of this compound have been reported. One common strategy involves the oxidative rearrangement of a tetrahydro-β-carboline precursor. Another prominent approach utilizes a Wittig olefination followed by a Claisen rearrangement.

Synthetic Pathway via Oxidative Rearrangement:

Caption: A synthetic route to (±)-Horsfiline.

Detailed Steps for a Representative Synthesis:

-

Oxidative Rearrangement: The starting material, 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline, is treated with an oxidizing agent like lead tetraacetate. This reaction proceeds through an unstable intermediate to form a 4a-acetoxyindolenine.[2]

-

Acid-Catalyzed Rearrangement: The resulting 4a-acetoxyindolenine is then subjected to an acid-catalyzed rearrangement, which leads to the formation of the spiro-oxindole core, yielding (±)-Horsfiline.[2] The identity of the synthetic racemic product is confirmed by comparing its spectroscopic data (NMR, MS) with that of the natural product.[2]

Biological Activity and Future Directions

The initial reports on this compound mentioned its use in traditional intoxicating snuffs and its analgesic properties.[3][5] However, a thorough investigation into its pharmacological profile and mechanism of action is still an area ripe for exploration.

Potential areas for future research include:

-

Pharmacological Screening: A comprehensive screening of this compound and its synthetic analogs against a panel of biological targets to identify its primary mechanism of action. Given its traditional use and analgesic properties, investigating its interaction with opioid or other pain-related receptors would be a logical starting point.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of this compound analogs with modifications at the methoxy group, the N-methyl group, and on the aromatic ring to understand the structural requirements for its biological activity.

-

Stereochemistry and Biological Activity: A comparative study of the biological activities of the (R)- and (S)-enantiomers of this compound to determine if the analgesic effect is stereospecific.

Conclusion

This compound stands as a fascinating example of a spiro-oxindole alkaloid with a rich chemical history and untapped therapeutic potential. Its structural elucidation has been a testament to the power of modern spectroscopic techniques, and its synthesis continues to inspire the development of new synthetic methodologies. As our understanding of its biological properties grows, this compound may yet prove to be a valuable scaffold for the development of new medicines. This guide has provided a detailed overview of the current knowledge of this compound's chemical structure and stereochemistry, with the aim of facilitating further research into this intriguing natural product.

References

-

Wikipedia. This compound. [Link]

- Tsai, Y. C., Liou, J. P., Liao, R., Cheng, C. Y., & Tao, P. L. (1998). A novel spiro-oxindole alkaloid, this compound, with potent analgesic activity. Naunyn-Schmiedeberg's archives of pharmacology, 358(1), R561.

- Grokipedia. This compound. (2026-01-07).

-

Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. The Journal of Organic Chemistry, 56(23), 6527–6530. [Link]

-

Jossang, A., Jossang, P., Hadi, H. A., Sévenet, T., & Bodo, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. Horizon IRD. [Link]

-

Kulkarni, M. G., Dhondge, A. P., Chavhan, S. W., Borhade, A. S., Shaikh, Y. B., & Birhade, D. R. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 6, 876–879. [Link]

-

Kulkarni, M. G., et al. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 6, 876. [Link]

-

ResearchGate. Coerulescine and this compound | Request PDF. [Link]

-

MDPI. Spiro[indoline-3,3′-pyrrolidine] | C11H14N2 | CID 19082408 - PubChem. [Link]

- Bodo, B., et al. (1991). This compound, a new oxindole alkaloid from Horsfieldia superba. Journal of Organic Chemistry.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 3. researchgate.net [researchgate.net]

- 4. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

A Spectroscopic Guide to Horsfiline: Unveiling the Structure of a Spiro-Oxindole Alkaloid

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Horsfiline, a naturally occurring oxindole alkaloid, was first isolated from the leaves of Horsfieldia superba[1][2][3]. Its unique spiro[indole-3,3'-pyrrolidine] core structure has made it a fascinating subject for synthetic chemists and a potential scaffold for drug discovery[4]. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are crucial for the identification and characterization of this compound. Understanding these spectroscopic fingerprints is fundamental for researchers working on its synthesis, derivatization, and biological evaluation.

Chemical Structure and Key Features

This compound possesses the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol [4]. The core of its structure is a spirocyclic system where a pyrrolidine ring is attached to an oxindole moiety at the C3 position. Key structural features that give rise to its characteristic spectroscopic signals include:

-

An oxindole ring system with an aromatic portion and a lactam (cyclic amide).

-

A pyrrolidine ring containing a tertiary amine.

-

A methoxy group attached to the aromatic ring.

-

An N-methyl group on the pyrrolidine ring.

-

A quaternary spirocenter at the junction of the two rings.

Figure 1: Chemical structure of this compound with key atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound reveals the number of different types of protons and their connectivity. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for the protons in this compound.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of an alkaloid like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of around 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.0-7.2 | d | ~8.0 |

| H-6 | ~6.7-6.9 | dd | ~8.0, 2.0 |

| H-7 | ~6.6-6.8 | d | ~2.0 |

| OCH₃ | ~3.8 | s | - |

| N'–CH₃ | ~2.4 | s | - |

| Pyrrolidine Protons | ~1.8-3.5 | m | - |

| NH | ~8.0-9.5 | br s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. The pyrrolidine protons often present as complex multiplets due to their diastereotopic nature and coupling with each other.

Interpretation of the ¹H NMR Spectrum:

-

The aromatic protons (H-4, H-6, and H-7) appear in the downfield region (6.5-7.5 ppm) and their splitting pattern is characteristic of a 1,2,4-trisubstituted benzene ring.

-

The sharp singlet around 3.8 ppm corresponds to the three protons of the methoxy group.

-

Another sharp singlet around 2.4 ppm is indicative of the N-methyl group on the pyrrolidine ring.

-

The protons on the pyrrolidine ring typically resonate in the upfield region and often overlap, requiring 2D NMR techniques like COSY and HSQC for unambiguous assignment.

-

The broad singlet in the far downfield region is characteristic of the amide proton (NH) of the oxindole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~183 |

| C-7a | ~142 |

| C-5 | ~155 |

| C-3a | ~135 |

| C-4 | ~125 |

| C-6 | ~112 |

| C-7 | ~110 |

| C-3 (Spiro) | ~54 |

| OCH₃ | ~56 |

| N'–CH₃ | ~38 |

| Pyrrolidine Carbons | ~25-60 |

Note: These are approximate chemical shifts based on data for similar spiro-oxindole alkaloids. The original paper by Jossang et al. provides specific values.

Interpretation of the ¹³C NMR Spectrum:

-

The carbonyl carbon (C-2) of the lactam is the most downfield signal, appearing around 183 ppm.

-

The aromatic carbons resonate in the 110-155 ppm range, with the oxygen-substituted carbon (C-5) being the most downfield among them.

-

The quaternary spirocarbon (C-3) has a characteristic chemical shift around 54 ppm.

-

The carbons of the methoxy and N-methyl groups appear as sharp signals in the upfield region.

-

The pyrrolidine carbons have signals in the aliphatic region of the spectrum.

Figure 2: General workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the amide, aromatic, and amine functionalities.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and then pressed into a thin, transparent disk.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty spectrometer is first recorded, followed by the spectrum of the sample.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Table 3: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3200-3400 | N-H (Amide) | Stretching |

| ~3000-3100 | C-H (Aromatic) | Stretching |

| ~2800-3000 | C-H (Aliphatic) | Stretching |

| ~1680-1720 | C=O (Lactam) | Stretching |

| ~1600, ~1480 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Aryl ether) | Stretching |

| ~1100-1200 | C-N (Amine) | Stretching |

Interpretation of the IR Spectrum:

-

A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is a clear indication of the carbonyl group of the five-membered lactam ring in the oxindole system.

-

The presence of a band in the 3200-3400 cm⁻¹ region corresponds to the N-H stretching vibration of the amide.

-

Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

The bands around 1600 and 1480 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.

-

The C-O stretching of the aryl ether (methoxy group) will give rise to a signal around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and elucidating the structure. The molecular formula of this compound was originally determined by high-resolution mass spectrometry (HRMS)[1].

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for alkaloids, which produces the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which often leads to more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectral Data for this compound:

-

Molecular Ion: In ESI-MS, the base peak would be the protonated molecule [M+H]⁺ at m/z 233.1239 (calculated for C₁₃H₁₇N₂O₂⁺). HRMS would confirm this elemental composition. In EI-MS, the molecular ion peak [M]⁺ would be observed at m/z 232.1212 (calculated for C₁₃H₁₆N₂O₂).

-

Key Fragmentation Pathways: The fragmentation of the this compound molecular ion is expected to involve cleavages of the pyrrolidine ring and the loss of small neutral molecules.

Figure 3: Plausible fragmentation pathways for this compound in MS.

Interpretation of the Mass Spectrum:

A common fragmentation pathway for spiro-oxindole alkaloids involves the cleavage of the pyrrolidine ring. Expected fragment ions for this compound could include:

-

Loss of the N-methyl-methylene iminium ion (CH₂=N⁺HCH₃): This would result in a fragment ion that can provide information about the oxindole portion of the molecule.

-

Retro-Diels-Alder (RDA) type fragmentation: While less common for this specific ring system, RDA-like cleavages of the pyrrolidine ring can sometimes be observed.

-

Loss of small molecules: Fragments corresponding to the loss of CO from the lactam or CH₃ from the methoxy or N-methyl groups might also be present.

A detailed analysis of the MS/MS spectrum of the parent ion would be necessary to definitively establish the fragmentation pathways.

Conclusion

The spectroscopic data of this compound provides a detailed and unambiguous fingerprint for its structural identification. The combination of ¹H and ¹³C NMR spectroscopy allows for the complete assignment of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic lactam carbonyl of the oxindole ring. High-resolution mass spectrometry definitively establishes the molecular formula, and the fragmentation pattern provides further structural insights. For any researcher embarking on the synthesis or biological investigation of this compound and its analogs, a thorough understanding of these spectroscopic techniques and the interpretation of the resulting data is an indispensable tool.

References

-

Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. The Journal of Organic Chemistry, 56(23), 6527–6530. [Link]

- Grokipedia. (2026, January 7). This compound.

- Horizon IRD. This compound, an oxindole alkaloid from Horsfieldia superba.

-

Dandia, A., Singh, R., & Sarawgi, P. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 6, 876. [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Coerulescine and this compound. Retrieved from [Link]

-

MDPI. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Molecules, 26(2), 433. [Link]

-

SciELO. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 21(9), 1731-1739. [Link]

-

PubMed. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]

-

PubMed. (2014). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 98, 18-26. [Link]

-

MDPI. (2018). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules, 23(10), 2635. [Link]

-

ResearchGate. (n.d.). Gram-scale synthesis of (±)-coerulescine (1) and (±)-horsfiline (2). Retrieved from [Link]

-

ResearchGate. (n.d.). Total synthesis of this compound 5. Retrieved from [Link]

-

MDPI. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 22(12), 2169. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). 1-Ethyloxindole. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 839. [Link]

-

Macedonian Journal of Chemistry and Chemical Engineering. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 59-74. [Link]

-

ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of alkaloid isolate. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

MDPI. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 25(23), 5763. [Link]

-

Beilstein Archives. (n.d.). Supporting Information to First Total Synthesis of Dioxepine Bastadin 3†. Retrieved from [Link]

-

Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS. Retrieved from [Link]

-

PubMed. (2018). Spiro[pyrrolidine-3,3'-oxindoles] as 5-HT7 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 28(14), 2418-2421. [Link]

-

ResearchGate. (n.d.). a) Structures of spiro[pyrrolidin‐3,3'‐oxindole] alkaloids. b) Natural.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (+/-)-coerulescine and a formal synthesis of (+/-)-horsfiline. Retrieved from [Link]

-

ACS Publications. (n.d.). ACS Catalysis Ahead of Print. Retrieved from [Link]

-

PubMed Central (PMC). (2019). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. Metabolites, 9(11), 263. [Link]

-

Frontiers. (n.d.). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of some pyrrolizidine alkaloids. Retrieved from [Link]

-

ResearchGate. (n.d.). Research progress on mass spectral fragmentation behaviour of alkaloids in Macleaya cordata. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000214). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041822). Retrieved from [Link]

-

Bruker. (n.d.). Natural Products. Retrieved from [Link]

-

YouTube. (2022, May 26). NMR of molecules large and small in biomedical research and drug design. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR characterisation of natural products derived from under-explored microorganisms | Nuclear Magnetic Resonance: Volume 45. Retrieved from [Link]

-

ResearchGate. (n.d.). Research Progress of NMR in Natural Product Quantification. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography. Retrieved from [Link]

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

[Link]. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

-

Michigan State University. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]

-

University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

PubMed. (2011). Polarized IR Spectra of the Hydrogen Bond in Two Different Oxindole Polymorphs With Cyclic Dimers in Their Lattices. The Journal of Physical Chemistry A, 115(44), 12150-12160. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and in vitro Antibacterial evaluation of New Oxindoles and Spiro-Oxindoles Derivatives. Retrieved from [Link]

-

SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

-

CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. Retrieved from [Link]

-

MDPI. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H NMR data of compounds 1, 2, 3, 4, and horsfieldin. 18. Retrieved from [Link]

-

ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]

-

MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206. [Link]

-

Global Thesis. (2023). Asymmetric Synthesis Of Spiro Oxindole Alkaloids this compound And Coerulescine. Retrieved from [Link]

-

ACS Publications. (2011). Polarized IR Spectra of the Hydrogen Bond in Two Different Oxindole Polymorphs with Cyclic Dimers in Their Lattices. The Journal of Physical Chemistry A, 115(44), 12150-12160. [Link]

Sources

Physical and chemical properties of Horsfiline

An In-depth Technical Guide to the Physical and Chemical Properties of Horsfiline

Authored by: A Senior Application Scientist

Introduction

This compound is a naturally occurring oxindole alkaloid that has captured the attention of the scientific community due to its unique structural complexity and potential pharmacological applications. First isolated in 1991 from the leaves of the Malaysian plant Horsfieldia superba, this compound is distinguished by its spiro[indole-3,3'-pyrrolidine] core.[1][2][3] This intricate architecture has made it a significant target for total synthesis, serving as a benchmark for novel synthetic methodologies.[1] While the plant source is utilized in traditional herbal medicine, research into the specific bioactivities of this compound has pointed towards notable analgesic effects.[1][4][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

The defining feature of this compound is its spirocyclic framework. The molecule consists of an oxindole ring system fused to a pyrrolidine ring at the C3 position. Key structural characteristics include:

-

A methoxy group (-OCH₃) at the 5-position of the indole ring.

-

A methyl group (-CH₃) on the nitrogen atom of the pyrrolidine ring.

-

A stereogenic spiro-center at the C3 position.

This compound exists as enantiomers. The naturally occurring form is the (-)-enantiomer, which has been determined to have a (3R) configuration at the spiro carbon.[1][6] The synthetic counterpart, (+)-Horsfiline, possesses the (3S) configuration.[7]

Caption: Simplified oxidative rearrangement synthesis pathway.

Isolation and Purification from Natural Sources

This compound is extracted from the leaves of Horsfieldia superba. [3]A general workflow for its isolation follows standard phytochemical procedures for alkaloids. [3][8]

Caption: General workflow for the isolation of this compound.

Experimental Protocols

Protocol 1: General Method for Alkaloid Extraction and Isolation

This protocol is a generalized procedure based on methods described for the isolation of this compound and other plant alkaloids. [3][8][9]

-

Extraction : Dried and powdered leaves of Horsfieldia superba are first defatted by extraction with a non-polar solvent like petroleum ether. The plant material is then subjected to exhaustive extraction with ethanol or methanol using a Soxhlet apparatus.

-

Acid-Base Partitioning : The resulting alcoholic extract is concentrated under reduced pressure. The residue is then acidified with dilute hydrochloric acid (e.g., 0.5 N HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds, leaving the protonated alkaloids in the aqueous layer.

-

Liberation of Free Alkaloids : The acidic aqueous layer is made basic with an alkali like sodium hydroxide or ammonia to a high pH. This deprotonates the alkaloid salts, converting them into their free base form.

-

Organic Solvent Extraction : The free alkaloids are then extracted from the basic aqueous solution using an organic solvent such as chloroform or dichloromethane.

-

Chromatographic Separation : The crude alkaloid extract is concentrated and subjected to column chromatography over silica gel. Elution is typically performed with a gradient of increasing polarity, for instance, a chloroform-methanol mixture.

-

Purification : Fractions containing this compound, as identified by Thin-Layer Chromatography (TLC) using a suitable visualizing agent (e.g., Dragendorff's reagent), are combined. Final purification is achieved through preparative TLC or recrystallization from a suitable solvent like acetone to yield pure, colorless crystals of this compound. [3]

Protocol 2: Spectroscopic Characterization (General Approach)

This outlines the standard procedures for obtaining key spectroscopic data for structural confirmation. [10][11][12]

-

Sample Preparation :

-

NMR : Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.

-

MS : Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

IR : Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

-